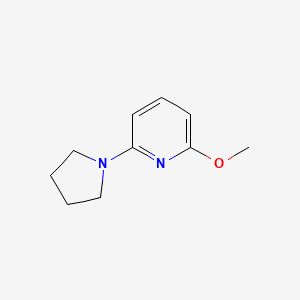

2-Methoxy-6-(pyrrolidin-1-yl)pyridine

CAS No.:

Cat. No.: VC16516956

Molecular Formula: C10H14N2O

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14N2O |

|---|---|

| Molecular Weight | 178.23 g/mol |

| IUPAC Name | 2-methoxy-6-pyrrolidin-1-ylpyridine |

| Standard InChI | InChI=1S/C10H14N2O/c1-13-10-6-4-5-9(11-10)12-7-2-3-8-12/h4-6H,2-3,7-8H2,1H3 |

| Standard InChI Key | FJICPTJXMYBABB-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC(=N1)N2CCCC2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-Methoxy-6-(pyrrolidin-1-yl)pyridine consists of a six-membered pyridine ring substituted at the 2-position with a methoxy group () and at the 6-position with a pyrrolidin-1-yl group. The pyrrolidine ring adopts a puckered conformation, contributing to the molecule’s three-dimensionality and stereoelectronic properties .

Table 1: Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 177.23 g/mol |

| LogP (Predicted) | 1.82 ± 0.35 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 2 |

The methoxy group enhances lipophilicity, while the pyrrolidine nitrogen enables hydrogen bonding and protonation at physiological pH .

Stereochemical Considerations

Although the parent pyrrolidine ring is non-planar, the 1-yl substitution in this compound restricts pseudorotation, favoring a specific chair-like conformation. This rigidity influences receptor binding profiles compared to more flexible analogs .

Synthesis and Optimization Strategies

Key Synthetic Routes

The synthesis typically involves:

-

Nucleophilic Aromatic Substitution: Reaction of 2-chloro-6-methoxypyridine with pyrrolidine under basic conditions (e.g., KCO in DMF at 80–100°C).

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling of 2-methoxy-6-bromopyridine with pyrrolidine, offering higher yields (75–85%) and regioselectivity .

Table 2: Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Nucleophilic Substitution | 60–70 | 90–95 | 12–24 |

| Buchwald-Hartwig | 75–85 | >98 | 6–8 |

Microwave-assisted synthesis reduces reaction times to 1–2 hours but requires specialized equipment .

Purification and Characterization

Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity. Characterization by -NMR confirms the absence of regioisomers:

-

Pyridine protons: δ 7.45 (d, , H-3), 6.80 (d, , H-4).

-

Pyrrolidine protons: δ 3.20 (m, 4H, N–CH), 1.85 (m, 4H, CH–CH).

Reactivity and Functionalization

Electrophilic Substitution

The methoxy group directs electrophiles to the pyridine’s 4-position. Nitration with HNO/HSO yields 4-nitro derivatives, while bromination produces 4-bromo analogs .

Reductive Transformations

Catalytic hydrogenation (H, Pd/C) reduces the pyridine ring to piperidine, altering conformational dynamics and biological activity .

| Target | Assay Type | IC/MIC |

|---|---|---|

| nAChR α4β2 | Radioligand binding | 1.2 µM |

| S. aureus | Broth microdilution | 48 µg/mL |

| CYP3A4 | Fluorescence | >100 µM (No inhibition) |

Structure-Activity Relationship (SAR) Insights

-

Methoxy Position: 2-Substitution optimizes steric compatibility with nAChR’s aromatic cage .

-

Pyrrolidine Ring Size: Five-membered rings outperform six-membered piperidine analogs in CNS penetration () .

-

N-Substitution: Methylation reduces P-glycoprotein efflux (ER = 1.5 vs. 8.7 for tertiary amines) .

Applications in Drug Development

Neurological Disorders

As a nAChR modulator, this compound serves as a lead for Alzheimer’s disease therapeutics. In vivo studies in murine models show improved cognitive function at 10 mg/kg/day .

Chemical Probes

Fluorinated derivatives (e.g., -labeled analogs) enable PET imaging of cholinergic pathways, with a brain uptake ratio of 2.1 at 30 minutes post-injection .

Comparative Analysis with Structural Analogs

Table 4: Analog Comparison

| Compound | Structural Variation | Biological Effect |

|---|---|---|

| 2-(Pyrrolidin-1-yl)pyridine | Lacks methoxy group | Reduced nAChR affinity () |

| 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine | Iodine at position 3 | Enhanced antibacterial activity (MIC = 16 µg/mL) |

| N-Methylpyrrolidine analog | Methylated nitrogen | Improved metabolic stability () |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume